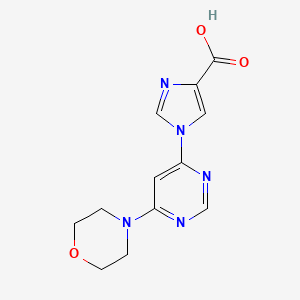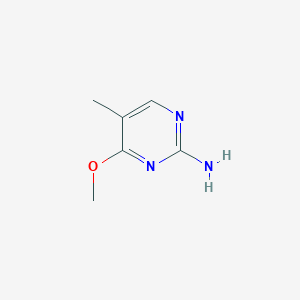
4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxyethyl group at the 2nd position, and a thiophen-2-yl group at the 6th position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde, 4-chloropyrimidine, and 1-methoxyethylamine.
Condensation Reaction: The first step involves the condensation of 2-thiophenecarboxaldehyde with 1-methoxyethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 4-chloropyrimidine under basic conditions to form the desired pyrimidine derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-6-(phenyl)pyrimidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
4-Chloro-2-(1-methoxyethyl)-6-(pyridin-2-yl)pyrimidine: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.
4-Chloro-2-(1-methoxyethyl)-6-(furan-2-yl)pyrimidine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H11ClN2OS |
|---|---|
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
4-chloro-2-(1-methoxyethyl)-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3 |
Clave InChI |
ZMLLTMVXMWXNQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
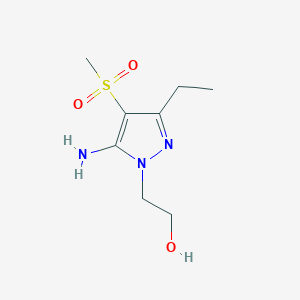
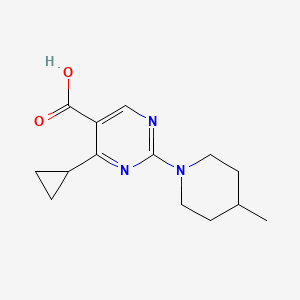
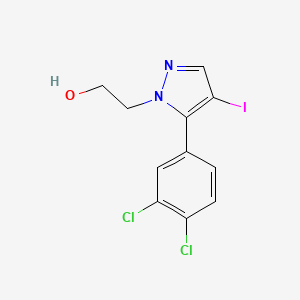
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11776798.png)
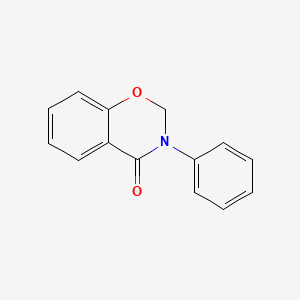
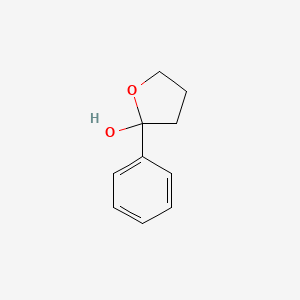
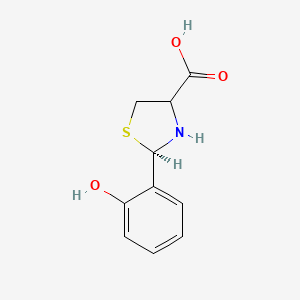
![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
![6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B11776816.png)
![4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B11776817.png)
